Cas no 2287261-01-0 (2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid structure](https://ja.kuujia.com/scimg/cas/2287261-01-0x500.png)
2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid 化学的及び物理的性質
名前と識別子
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- 2287261-01-0
- 2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- EN300-6761572
- 2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
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- インチ: 1S/C21H20ClNO4/c22-16-8-6-15(7-9-16)20-11-21(12-20,13-20)17(18(24)25)23-19(26)27-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,23,26)(H,24,25)
- InChIKey: NLDMPJOEYUXWFE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C12CC(C(C(=O)O)NC(=O)OCC3C=CC=CC=3)(C1)C2
計算された属性
- 精确分子量: 385.1080858g/mol
- 同位素质量: 385.1080858g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 561
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 75.6Ų
2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761572-10.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 10g |
$12088.0 | 2023-05-29 | ||
Enamine | EN300-6761572-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 5g |
$8152.0 | 2023-05-29 | ||
Enamine | EN300-6761572-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 0.1g |
$2473.0 | 2023-05-29 | ||
Enamine | EN300-6761572-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 1g |
$2811.0 | 2023-05-29 | ||
Enamine | EN300-6761572-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 0.25g |
$2585.0 | 2023-05-29 | ||
Enamine | EN300-6761572-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 0.05g |
$2361.0 | 2023-05-29 | ||
Enamine | EN300-6761572-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 2.5g |
$5510.0 | 2023-05-29 | ||
Enamine | EN300-6761572-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287261-01-0 | 0.5g |
$2697.0 | 2023-05-29 |
2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acidに関する追加情報
Compound CAS No 2287261-01-0: 2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic Acid
The compound with CAS No 2287261-01-0, known as 2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials science. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane framework fused with a 4-chlorophenyl group, and a side chain containing a phenylmethoxycarbonylamino group attached to an acetic acid backbone.
Recent studies have highlighted the importance of such complex molecular architectures in drug design, particularly in the development of targeted therapies and biodegradable materials. The presence of the bicyclo[1.1.1]pentane moiety provides structural rigidity, which is crucial for maintaining the molecule's stability under physiological conditions. Additionally, the 4-chlorophenyl group introduces electronic and steric effects that can enhance the molecule's bioavailability and selectivity when interacting with biological targets.
The phenylmethoxycarbonylamino group attached to the acetic acid backbone plays a pivotal role in modulating the compound's pharmacokinetic properties. This group not only contributes to the molecule's solubility but also serves as a potential site for further functionalization, enabling the development of prodrugs or conjugates for enhanced delivery systems. Recent advancements in click chemistry and bioconjugation techniques have opened new avenues for leveraging this compound's structure in creating next-generation therapeutics.
From a synthetic perspective, the construction of this compound involves a multi-step process that combines traditional organic synthesis methods with modern catalytic techniques. The synthesis typically begins with the preparation of the bicyclic core, followed by functionalization with the chlorophenyl and phenylmethoxycarbonylamino groups. Researchers have reported improved yields and selectivity by employing palladium-catalyzed cross-coupling reactions, underscoring the importance of transition metal catalysis in constructing such complex molecules.
In terms of applications, this compound has shown promise in several areas, including antiviral therapy, anti-inflammatory agents, and neuroprotective drugs. Its ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms at a molecular level. For instance, studies have demonstrated that this compound can inhibit key enzymes involved in viral replication, making it a potential candidate for antiviral drug development.
Moreover, the integration of this compound into polymer systems has been explored for its potential use in biodegradable polymers and drug delivery vehicles. The combination of its rigid bicyclic structure and functionalizable side chains allows for tailored polymer properties, such as controlled degradation rates and enhanced drug encapsulation efficiency.
Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile through structural modifications and exploring its efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.
In conclusion, CAS No 2287261-01-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure and versatile functional groups make it an invaluable asset in advancing modern medicine and materials science.
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